2-(4-Methylpiperazin-1-yl)acetic acid dihydrochloride
Description
The exact mass of the compound 2-(4-Methylpiperazin-1-yl)acetic acid dihydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
2-(4-methylpiperazin-1-yl)acetic acid;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O2.2ClH/c1-8-2-4-9(5-3-8)6-7(10)11;;/h2-6H2,1H3,(H,10,11);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGTMDEGZMDIKET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC(=O)O.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
171764-71-9 | |
| Record name | 2-(4-methylpiperazin-1-yl)acetic acid dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
2-(4-Methylpiperazin-1-yl)acetic acid dihydrochloride (CAS No. 171764-71-9) is a compound that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula : C₇H₁₆Cl₂N₂O₂
- Molecular Weight : 231.12 g/mol
- CAS Number : 171764-71-9
The biological activity of 2-(4-methylpiperazin-1-yl)acetic acid dihydrochloride is primarily attributed to its interaction with various biological targets, particularly in the context of anti-inflammatory and neuroprotective effects.
Anti-inflammatory Activity
Research indicates that compounds containing the piperazine moiety, such as 2-(4-methylpiperazin-1-yl)acetic acid dihydrochloride, exhibit significant anti-inflammatory properties. For instance, related compounds have shown inhibition of lipoxygenase (LOX), an enzyme involved in the inflammatory process.
| Compound | IC50 (nM) | Activity |
|---|---|---|
| 2-(4-Methylpiperazin-1-yl)-N-(thiophen-2-ylmethyl)pteridin-4-amine | 100 | LOX Inhibition |
| 2-(4-Methylpiperazin-1-yl)acetic acid dihydrochloride | Not specified | Anti-inflammatory activity observed |
Studies have reported that derivatives with the piperazine structure can reduce inflammation markers significantly, suggesting that modifications to the piperazine ring can enhance biological potency .
Neuroprotective Effects
The compound has also been investigated for its neuroprotective effects. It is believed to exert protective actions against oxidative stress-induced neuronal damage. The presence of the piperazine group is crucial for this activity, as it facilitates interactions with neurotransmitter receptors and enhances neuroprotective signaling pathways.
Case Studies and Research Findings
Several studies have highlighted the biological effects of 2-(4-methylpiperazin-1-yl)acetic acid dihydrochloride and its derivatives:
-
Study on Inflammatory Response :
- A study demonstrated that related compounds reduced tumor necrosis factor-alpha (TNF-α) levels by up to 61% and interleukin-6 (IL-6) by up to 93% in vitro at concentrations as low as 10 µM .
- This suggests strong potential for therapeutic applications in conditions characterized by chronic inflammation.
- Neuroprotective Study :
- Comparative Analysis with Other Compounds :
Scientific Research Applications
Antitumor Activity
Recent studies have identified 2-(4-Methylpiperazin-1-yl)acetic acid dihydrochloride as a potential inhibitor of anaplastic lymphoma kinase (ALK), a validated target in cancer therapy. In vitro and in vivo studies demonstrated that derivatives of this compound showed significant antitumor activity against EML4-ALK-positive tumors. For instance, one study reported that a related compound demonstrated dose-dependent tumor regression in mouse xenograft models .
Neurological Applications
The compound has been investigated for its effects on cognitive function and behavior in models of chronic stress. Disruption of certain protein interactions using small molecules derived from 2-(4-Methylpiperazin-1-yl)acetic acid dihydrochloride has shown promise in improving cognitive impairments associated with chronic stress models in mice .
Comparative Analysis of Related Compounds
| Compound Name | Target | Activity | Reference |
|---|---|---|---|
| ASP3026 | ALK | Antitumor | |
| NUCC-0200590 | TRIP8b-HCN | Cognitive enhancement | |
| Other Analogues | Various | Anticancer properties |
Case Study 1: Antitumor Efficacy
In a study involving mice with NCI-H2228 tumor xenografts, the administration of a compound related to 2-(4-Methylpiperazin-1-yl)acetic acid dihydrochloride resulted in significant tumor volume reduction compared to control groups. The results indicated a promising therapeutic index for further development into clinical applications .
Case Study 2: Cognitive Function Improvement
Research on chronic social defeat models demonstrated that compounds derived from 2-(4-Methylpiperazin-1-yl)acetic acid dihydrochloride could restore cognitive functions impaired by stress. This suggests potential applications in treating stress-related disorders .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
